Comparative OLED Performance: 4CzPN vs. 4CzIPN
In a head-to-head device comparison using a co-doped emitting layer, 4CzPN demonstrates a distinct performance profile relative to the benchmark 4CzIPN. A device utilizing a 2% 4CzIPN:6% 4CzPN dopant ratio achieved a current efficiency of 26.4 cd/A, which is directly comparable to the 26.6 cd/A achieved by a 6% 4CzIPN:2% 4CzPN device . This indicates that 4CzPN can maintain high efficiency at different doping concentrations and when used in conjunction with its isomer, offering formulation flexibility without a severe performance penalty. In a separate study, a device engineered with 4CzPN as the emitter and an mCP host achieved a maximum current efficiency of 31.3 cd/A and an EQE of 9.13% .
| Evidence Dimension | Current Efficiency (CE) |
|---|---|
| Target Compound Data | 26.4 cd/A (in a 2% 4CzIPN:6% 4CzPN co-doped EML); 31.3 cd/A (with mCP host) |
| Comparator Or Baseline | 4CzIPN: 26.6 cd/A (in a 6% 4CzIPN:2% 4CzPN co-doped EML) |
| Quantified Difference | 0.2 cd/A difference between co-doped devices; 4CzPN/mCP device shows 31.3 cd/A |
| Conditions | Solution-processed OLEDs with co-doped emitting layers (EML) or mCP host |
Why This Matters
This data provides device engineers with a quantitative basis for selecting 4CzPN as a viable, high-efficiency alternative or co-dopant to 4CzIPN in specific device architectures, with documented current efficiencies around 26-31 cd/A.
- [1] Tian, D., et al. (2020). Co-doping method used to improve the charge transport balance in solution processed OLEDs. *Applied Surface Science*, 531, 147353. View Source
- [2] Xu, C., et al. (2025). Device engineering for high-performance OLEDs based on 4CzPN thermally activated delayed fluorescent emitter. *Physica B: Condensed Matter*, 700, 416273. doi: 10.1016/j.physb.2025.416273 View Source
